Cas no 14210-50-5 (1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole)

1-(2-Nitrophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a 2-nitrophenyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a precursor for energetic materials, pharmaceuticals, and coordination chemistry. The nitro group enhances electron-withdrawing properties, while the tetrazole moiety contributes to high nitrogen content and thermal stability. Its applications include use as a ligand in metal complexes and as an intermediate in the preparation of biologically active compounds. The compound's stability and versatility make it suitable for research and industrial applications requiring precise functional group manipulation. Proper handling is advised due to its potential sensitivity.
1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole structure
14210-50-5 structure
Product Name:1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole
CAS No:14210-50-5
MF:C7H5N5O2
MW:191.146899938583
CID:1310130
PubChem ID:914432
Update Time:2025-05-22

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole, 1-(2-nitrophenyl)-
    • 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole
    • 1-(2-nitrophenyl)-1H-tetrazole
    • 1-(2-nitrophenyl)tetrazole
    • CS-0247864
    • J-007598
    • 14210-50-5
    • STL307783
    • EN300-37527
    • 1-(nitrophenyl)tetrazole
    • SCHEMBL4544213
    • G25341
    • AKOS003197174
    • Oprea1_601532
    • Inchi: 1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H
    • InChI Key: MVKPWJIORBIWIG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1N1C=NN=N1)=O

Computed Properties

  • Exact Mass: 191.04445
  • Monoisotopic Mass: 191.04432442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • PSA: 86.74

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Additional information on 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole

1-(2-Nitrophenyl)-1H-1,2,3,4-Tetrazole: A Comprehensive Overview

The compound 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole (CAS No. 14210-50-5) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This molecule consists of a tetrazole ring fused with a 2-nitrophenyl group, making it a versatile structure for both theoretical and practical applications. Recent advancements in synthetic chemistry and materials science have further highlighted its unique properties and potential uses.

Tetrazole derivatives, such as 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole, have gained attention due to their ability to act as efficient ligands in coordination chemistry. The tetrazole ring is known for its strong nitrogen donor atoms, which can coordinate with metal ions to form stable complexes. These complexes have been explored for their applications in catalysis, sensing, and drug delivery systems. For instance, recent studies have demonstrated the use of tetrazole-based ligands in the development of metal-organic frameworks (MOFs) with high surface areas and selective gas adsorption capabilities.

The presence of the nitrophenyl group in 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole introduces additional functionality to the molecule. The nitro group is an electron-withdrawing substituent that can influence the electronic properties of the tetrazole ring. This makes the compound suitable for applications in organic electronics and optoelectronics. Researchers have recently investigated the use of such derivatives in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to modulate electronic transitions and improve device performance.

From a synthetic perspective, 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole can be synthesized through various routes. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazoic acid (HN3) under specific conditions to form the tetrazole ring. Recent studies have optimized this synthesis by employing green chemistry principles, such as using solvent-free conditions or catalytic systems to enhance yield and reduce environmental impact.

The structural versatility of 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole also makes it a valuable intermediate in drug discovery. Its ability to act as a bioisostere or mimic certain pharmacophores has been exploited in the design of novel therapeutic agents. For example, tetrazole-containing compounds have been studied for their potential anti-inflammatory and anticancer activities. Recent research has focused on modifying the substituents on the nitrophenyl group to enhance bioavailability and target specificity.

In terms of materials science applications, tetrazole derivatives like 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole have shown promise as building blocks for functional polymers and hybrid materials. Their ability to form hydrogen bonds or coordinate with metal ions allows for the creation of materials with tailored mechanical and electronic properties. For instance, recent advancements have utilized these compounds in the development of stimuli-responsive polymers that can undergo reversible structural changes in response to external stimuli such as temperature or pH.

Moreover, tetrazoles, including 1-(2-nitrophenyl)-1H-1

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